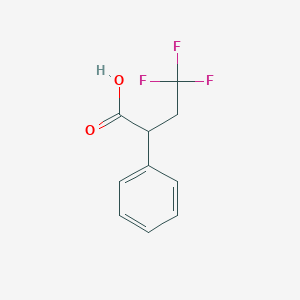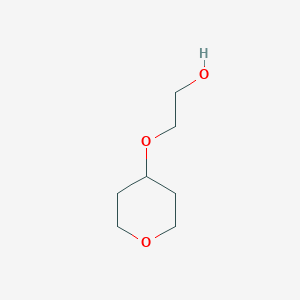
2-(Oxan-4-yloxy)ethan-1-ol
Overview
Description
“2-(Oxan-4-yloxy)ethan-1-ol” is a colorless, transparent liquid that belongs to the class of organic compounds. It has a CAS Number of 398487-56-4 and a molecular weight of 146.19 .
Molecular Structure Analysis
The IUPAC name of “2-(Oxan-4-yloxy)ethan-1-ol” is 2-(tetrahydro-2H-pyran-4-yloxy)ethanol . The InChI code is 1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
“2-(Oxan-4-yloxy)ethan-1-ol” is a liquid at room temperature .Scientific Research Applications
1. Catalytic Properties in Hydroxylation Reactions
Research has shown the importance of 2-(oxan-4-yloxy)ethan-1-ol in catalytic hydroxylation reactions. For instance, the hydroxylation of ethane with total retention of configuration at the carbon center attacked has been studied, ruling out a radical mechanism for the hydroxylation chemistry (Yu et al., 2003).
2. Synthesis of Chiral Compounds
This compound also plays a role in the enantioselective synthesis of chiral building blocks, which are essential in various chemical syntheses. For instance, enantioselective synthesis has been used to create important chiral building blocks with high enantiomeric excess (Demir et al., 2003).
3. Role in Oxidative Cyclization
Additionally, 2-(oxan-4-yloxy)ethan-1-ol is significant in oxidative cyclization reactions, as shown in studies involving palladium-catalyzed synthesis and oxidative cyclization (Gabriele et al., 2000).
4. Structural Insights from X-ray Diffraction Studies
X-ray diffraction studies provide structural insights into the behavior of 2-(oxan-4-yloxy)ethan-1-ol derivatives, crucial for understanding their chemical properties and reactions (Gontrani et al., 2020).
5. Application in Fungicidal Activities
Research also indicates the use of this compound in developing fungicides. For example, substituted derivatives of 2-(oxan-4-yloxy)ethan-1-ol have shown promising fungicidal activities (Kuzenkov & Zakharychev, 2009).
6. Involvement in Radical-mediated Cyclization
It is also involved in radical-mediated cyclization reactions, indicating its versatility in organic synthesis (Liao et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-(oxan-4-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECSOMGRCGVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yloxy)ethan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

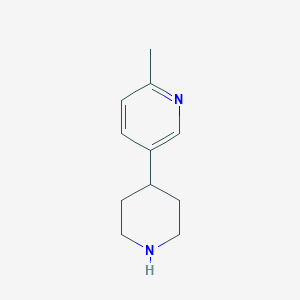
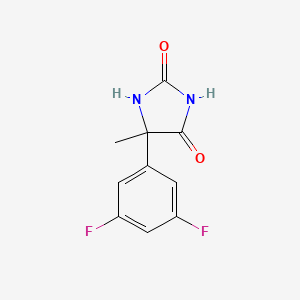
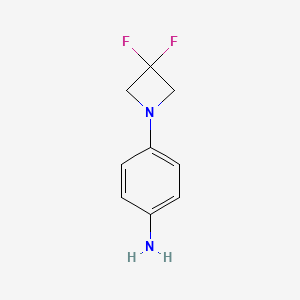
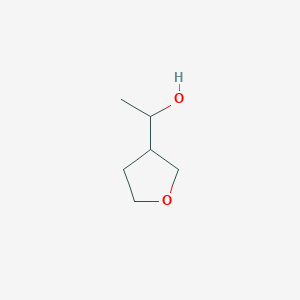
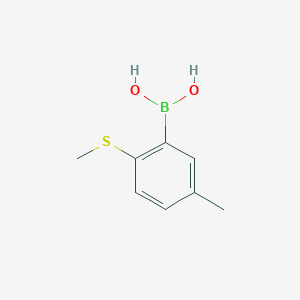
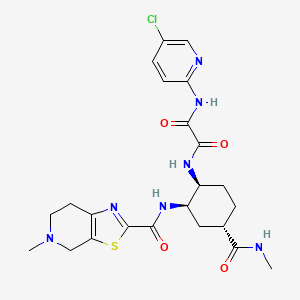


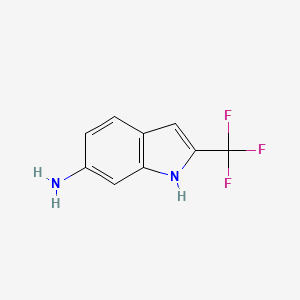
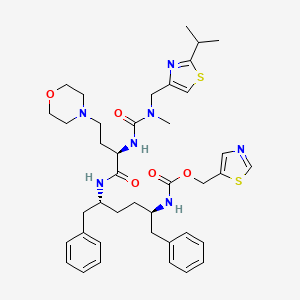
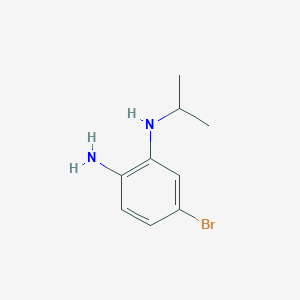
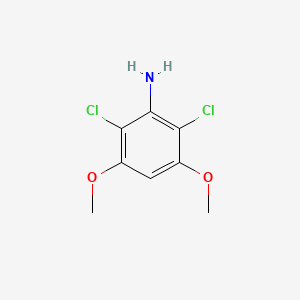
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)
